2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide 2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide
Brand Name: Vulcanchem
CAS No.: 861428-77-5
VCID: VC6320453
InChI: InChI=1S/C22H27N3O2/c1-17(2)22(26)23-14-13-21-24-19-11-6-7-12-20(19)25(21)15-8-16-27-18-9-4-3-5-10-18/h3-7,9-12,17H,8,13-16H2,1-2H3,(H,23,26)
SMILES: CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3
Molecular Formula: C22H27N3O2
Molecular Weight: 365.477

2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide

CAS No.: 861428-77-5

Cat. No.: VC6320453

Molecular Formula: C22H27N3O2

Molecular Weight: 365.477

* For research use only. Not for human or veterinary use.

2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide - 861428-77-5

Specification

CAS No. 861428-77-5
Molecular Formula C22H27N3O2
Molecular Weight 365.477
IUPAC Name 2-methyl-N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]propanamide
Standard InChI InChI=1S/C22H27N3O2/c1-17(2)22(26)23-14-13-21-24-19-11-6-7-12-20(19)25(21)15-8-16-27-18-9-4-3-5-10-18/h3-7,9-12,17H,8,13-16H2,1-2H3,(H,23,26)
Standard InChI Key KTUGAJRIYQDOMT-UHFFFAOYSA-N
SMILES CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3

Introduction

The compound 2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide represents a complex organic molecule with potential biological and pharmacological applications. It combines structural features from benzodiazoles and amides, which are known for their diverse roles in medicinal chemistry, including anti-inflammatory, anticancer, and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions combining:

  • Preparation of the benzodiazole core.

  • Functionalization with the phenoxypropyl group.

  • Coupling with a 2-methylpropanamide moiety via amidation.

Reagents like alkyl halides (e.g., 3-bromopropyl phenyl ether) and coupling agents (e.g., carbodiimides) are often utilized in these processes.

Mechanistic Insights

The benzodiazole ring provides aromatic stability and potential hydrogen bonding interactions with biological targets. The phenoxypropyl group enhances lipophilicity, aiding in membrane permeability, while the amide functionality contributes to solubility and binding specificity.

Analytical Data

Key analytical methods for characterizing this compound include:

  • NMR Spectroscopy (¹H and ¹³C): Identifies proton and carbon environments in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detects functional groups like amides and ethers.

Potential Applications

This compound could be explored in:

  • Pharmaceutical Development: As a lead molecule for anti-inflammatory or anticancer drugs.

  • Chemical Biology: For studying protein-ligand interactions involving benzodiazole scaffolds.

  • Material Science: As a precursor for functionalized polymers or coatings.

Limitations and Future Research

Despite its promising structure:

  • Detailed pharmacokinetics and toxicity profiles need evaluation.

  • Its synthetic route may require optimization for scalability.

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